molecular formula C36H64N6O8 B604941 {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester CAS No. 1807521-06-7

{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

Cat. No. B604941
CAS RN: 1807521-06-7
M. Wt: 708.94
InChI Key: CUDDHCKPZHRECU-UHFFFAOYSA-N
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Description

The compound you’re asking about, “{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester”, is a complex organic molecule. It seems to contain multiple tert-butoxycarbonylamino-ethyl groups, which are commonly used in organic chemistry as protecting groups for amines .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds. This can be achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .

Scientific Research Applications

Synthesis and Polymerization

  • Research by Trollsås et al. (2000) describes the synthesis and polymerization of new cyclic esters containing protected functional groups such as hydroxyl, amino, and carboxyl. These esters are crucial in the field of macromolecular chemistry (Trollsås et al., 2000).

Directed Hydrogenation

  • Smith et al. (2001) discuss the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters. This process is significant in organic chemistry, particularly in the selective synthesis of complex molecules (Smith et al., 2001).

Synthesis of Complex Molecules

  • Farhanullah et al. (2009) and Brackmann et al. (2005) explore the synthesis of complex molecules using tert-butoxycarbonylamino as a key functional group. These studies contribute to medicinal chemistry and the development of new pharmaceuticals (Farhanullah et al., 2009), (Brackmann et al., 2005).

Vesicle Formation and Self-Assembly

  • Xu et al. (2009) demonstrate the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, where tert-butoxycarbonylamino groups play a crucial role. This has implications for materials science and nanotechnology (Xu et al., 2009).

Photochemical Reactions

  • Schultze (1973) investigates the photolysis of N-substituted O-alkylurethanes, including compounds with tert-butoxycarbonylamino groups. This study is relevant to the field of photochemistry (Schultze, 1973).

properties

IUPAC Name

tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDDHCKPZHRECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
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{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
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{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
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{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
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{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
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{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester

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